molecular formula C18H16N4OS2 B2985070 N-(2-((6-ethylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide CAS No. 862975-27-7

N-(2-((6-ethylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide

Cat. No.: B2985070
CAS No.: 862975-27-7
M. Wt: 368.47
InChI Key: QUMIKRFWXRHQNB-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. N-(2-((6-ethylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide is a novel chemical entity designed for research purposes, featuring a bis-benzothiazole core structure. This compound belongs to the benzothiazole class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . The molecule integrates two key pharmacophores: an acetamide group and a 6-ethyl-benzothiazolylamino moiety, which may influence its physicochemical properties and interaction with biological targets. While specific biological data for this exact compound is not yet published in the scientific literature, research on structurally related N-(benzo[d]thiazol-2-yl)acetamide derivatives provides strong rationale for its investigation. Such analogs have demonstrated significant potential in various research areas, showing promise as inhibitors of specific enzymes and cellular processes . Notably, some N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives have been reported to exhibit potent urease inhibitory activity , in some cases exceeding the activity of the standard inhibitor thiourea . Molecular docking studies suggest that these analogs can bind to the non-metallic active site of the urease enzyme, with hydrogen bonding being a critical interaction for its inhibition . Furthermore, recent studies have identified N-(2-acetamidobenzo[d]thiazol-6-yl) derivatives as a novel class of BCR-ABL1 kinase inhibitors , indicating their potential relevance in oncological research, particularly for chronic myeloid leukemia (CML) . These findings highlight the value of this compound class for researchers exploring new therapeutic approaches for infectious diseases and cancer. Researchers may find this compound valuable for: Investigating new enzyme inhibitors for infectious diseases or metabolic disorders. Exploring structure-activity relationships (SAR) in kinase-targeted drug discovery. Developing novel chemical probes for biological systems involving benzothiazole-recognizing targets. As a synthetic intermediate or building block for the construction of more complex polyheterocyclic systems. Researchers should conduct their own thorough characterization and biological testing to define the specific properties and applications of this compound.

Properties

IUPAC Name

N-[2-[(6-ethyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS2/c1-3-11-4-6-13-15(8-11)24-17(20-13)22-18-21-14-7-5-12(19-10(2)23)9-16(14)25-18/h4-9H,3H2,1-2H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMIKRFWXRHQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-ethylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • Benzothiazole Core : This bicyclic structure is pivotal for its biological activity.
  • Ethyl Substitution : The ethyl group at the 6-position alters the pharmacokinetic properties.
  • Acetamide Group : This moiety is crucial for interaction with biological targets.

Research indicates that compounds containing the benzothiazole moiety often exhibit significant biological activities, particularly against various pathogens. The mechanism of action typically involves:

  • Inhibition of Key Enzymes : For instance, benzothiazole derivatives have been shown to inhibit enzymes such as DprE1 in Mycobacterium tuberculosis, disrupting cell wall biosynthesis and leading to pathogen death.
  • Anticonvulsant Activity : A study demonstrated that similar compounds exhibited anticonvulsant properties, with some derivatives showing ED50 values significantly lower than standard drugs like phenytoin and carbamazepine .

Anticonvulsant Activity

A series of studies have evaluated the anticonvulsant potential of this compound and its derivatives. Key findings include:

CompoundED50 (mg/kg)Protective Index
5b15.420.7
5q18.634.9
Phenytoin6.9-
Carbamazepine8.1-

These results indicate that certain derivatives possess a protective index approximately fourfold higher than standard anticonvulsants, suggesting a promising therapeutic profile .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds within the benzothiazole family have been reported to exhibit activity against various bacterial strains, including Mycobacterium tuberculosis. The inhibition of DprE1 enzyme is a notable mechanism through which these compounds exert their effects.

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical and preclinical settings:

  • Mycobacterial Infections : Inhibitors targeting DprE1 have shown promise in treating tuberculosis, with specific derivatives demonstrating significant bactericidal activity.
  • Neuroprotective Effects : Research indicates that certain benzothiazole derivatives may protect neuronal cells from excitotoxicity, further supporting their potential in treating neurological disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally similar benzothiazole derivatives from the evidence:

Compound Name Substituents (R₁, R₂) Molecular Formula Melting Point (°C) Key Functional Groups Reference
N-(2-((6-Ethylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide R₁ = Ethyl, R₂ = Acetamide C₁₉H₁₇N₅OS₂ Not reported Dual benzothiazole, acetamide
N-(6-(3-Cyano-5-(trifluoromethyl)phenyl)benzo[d]thiazol-2-yl)acetamide (3f) R₁ = CF₃-CN-aryl, R₂ = Acetamide C₁₇H₁₁F₃N₃OS 212–213 Trifluoromethyl, cyano
N-(6-(3,5-Dimethylphenyl)benzo[d]thiazol-2-yl)acetamide (3h) R₁ = 3,5-Dimethylphenyl, R₂ = Acetamide C₁₇H₁₆N₂OS 205–207 Methyl groups
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) R₁ = Nitro, R₂ = Thiadiazole-thio C₁₇H₁₂N₈O₃S₃ Not reported Nitro, thiadiazole

Key Observations :

  • Lipophilicity: The ethyl group in the target compound enhances lipophilicity compared to polar substituents like nitro (-NO₂) or trifluoromethyl (-CF₃) in analogs .
  • Thermal Stability : Analogs with aryl substituents (e.g., 3f and 3h) exhibit higher melting points (~200–213°C), suggesting stronger crystal packing due to planar aromatic systems .
  • Bioavailability : The acetamide group in all compounds facilitates hydrogen bonding with target proteins, a critical feature for kinase inhibition .
Anticancer Activity
  • Target Compound : Hypothesized to inhibit VEGFR-2 (a kinase target in cancer therapy) based on structural similarity to 6d , which shows IC₅₀ = 0.28 µM against VEGFR-2 .
  • Analog 3f : Demonstrated moderate cytotoxicity (IC₅₀ = 8.2 µM) against breast cancer (MCF-7) cells, attributed to electron-withdrawing -CF₃ and -CN groups enhancing target binding .
  • Analog 6d: Exhibited potent antiproliferative activity (IC₅₀ = 1.6 µM) against hepatocellular carcinoma (HepG2) cells via apoptosis induction .
Enzyme Inhibition
  • Thymidylate Synthase (TS) Inhibition: Benzothiazoles with electron-deficient substituents (e.g., -NO₂ in 6d) show enhanced TS inhibition, a mechanism critical for DNA synthesis disruption .
  • Corrosion Inhibition: Simpler analogs like N-(6-aminobenzo[d]thiazol-2-yl)acetamide demonstrate 92% corrosion inhibition efficiency on mild steel, suggesting the acetamide group’s role in metal surface adsorption .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : Used to confirm molecular structure and detect impurities (e.g., residual starting materials or byproducts like dehalogenated species) .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates purity (96–98%) and molecular weight .
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks, as seen in analogous benzothiazole acetamides .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and identifies multiple spots (Rf values) for intermediates .

How can researchers optimize reaction conditions to improve yields in benzothiazole acetamide synthesis?

Advanced
Key factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance SN2 reactivity at 130°C, while ethanol/acetic acid mixtures facilitate condensation .
  • Catalyst Use : Glacial acetic acid catalyzes Schiff base formation in condensation steps .
  • Temperature Control : Reflux conditions (140°C) for acetylation minimize side reactions like hydrolysis .
  • Computational Guidance : Quantum chemical calculations predict optimal reaction pathways, reducing trial-and-error experimentation (e.g., ICReDD’s reaction path search methods) .

How should researchers address contradictions in spectral data during structural elucidation?

Q. Advanced

  • Impurity Profiling : Use LC-MS and preparative TLC to isolate byproducts (e.g., dehalogenated species with Rf 0.32 vs. product Rf 0.52) .
  • Crystallographic Validation : X-ray diffraction resolves ambiguities in NMR assignments, such as distinguishing between gauche and anti conformers in adamantyl-substituted analogs .
  • Isotopic Labeling : 13C-labeled intermediates (e.g., cyanobenzothiazoles) clarify reaction mechanisms and reduce spectral overlap .

What strategies are effective for designing benzothiazole-based derivatives with enhanced bioactivity?

Q. Advanced

  • Scaffold Hybridization : Combine benzothiazole cores with hydrazone or indenopyrazolone moieties to modulate solubility and target binding .
  • Functional Group Variation : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the 6-position to enhance metabolic stability .
  • Computational Docking : Molecular docking predicts interactions with biological targets (e.g., antimicrobial enzymes or cancer-related kinases) .

What role do intermolecular interactions play in the solid-state properties of benzothiazole acetamides?

Q. Advanced

  • Hydrogen Bonding : N–H⋯N and C–H⋯O bonds stabilize crystal dimers, as observed in X-ray structures of 2-adamantyl analogs .
  • π-π Stacking : Aromatic benzothiazole rings align to form ribbons, influencing solubility and melting points .
  • Sulfur-Sulfur Interactions : Non-classical S⋯S contacts (3.62 Å) contribute to crystal packing and mechanical stability .

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